![molecular formula C18H16ClN5OS B215566 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215566.png)
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, also known as CGP 4832, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of a specific protein.
Mécanisme D'action
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups from ATP to its substrate proteins. This results in the inhibition of CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of CK2 activity by 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been shown to have various biochemical and physiological effects. For example, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. It has also been shown to have anti-inflammatory effects, as well as modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 in lab experiments is its selectivity for CK2, which allows for the specific inhibition of CK2 activity without affecting other kinases. However, one limitation is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for the use of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 in scientific research. One direction is the development of more potent and selective CK2 inhibitors. Another direction is the use of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 in combination with other drugs to enhance its therapeutic potential. Additionally, the role of CK2 in various diseases, such as cancer and inflammation, continues to be an active area of research, and 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 may play a valuable role in these studies.
Méthodes De Synthèse
The synthesis of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 involves the reaction of 4-chlorobenzylamine with 2-cyano-4,6-dichloropyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with phenylguanidine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been used extensively in scientific research as a tool to study the function of a specific protein. This protein, known as protein kinase CK2, plays a crucial role in regulating various cellular processes such as cell growth, proliferation, and apoptosis. 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been shown to selectively inhibit the activity of CK2, making it a valuable tool for studying the role of CK2 in these cellular processes.
Propriétés
Nom du produit |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
|---|---|
Formule moléculaire |
C18H16ClN5OS |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
InChI |
InChI=1S/C18H16ClN5OS/c19-12-6-8-15(9-7-12)26-11-14-10-16(25)23-18(22-14)24-17(20)21-13-4-2-1-3-5-13/h1-10H,11H2,(H4,20,21,22,23,24,25) |
Clé InChI |
RWVFCPQLJKJLPA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/C(=N\C2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl)/N |
SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl)N |
SMILES canonique |
C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




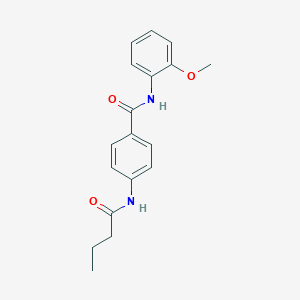
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)
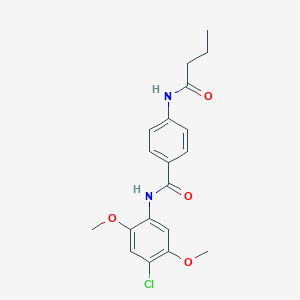
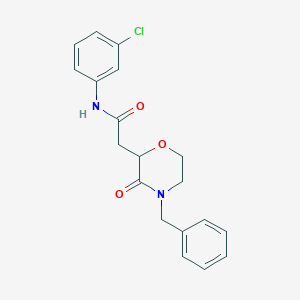
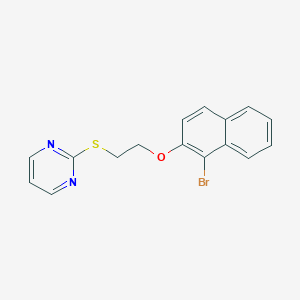
![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
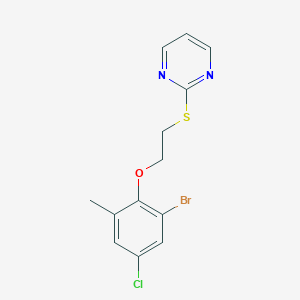

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)